Bay-876

GLUT1 inhibition cancer metabolism glycolysis

BAY-876 is the definitive chemical probe for GLUT1‑dependent tumor metabolism. With an IC₅₀ of 2 nM and >100‑fold selectivity over GLUT2, GLUT3, and GLUT4, it eliminates the off‑target confounding seen with WZB117 or STF‑31. Its high oral bioavailability (up to 85% in rats) enables robust in vivo efficacy models that non‑selective inhibitors cannot support. Procure BAY‑876 to attribute anti‑proliferative and metabolic effects unequivocally to GLUT1 blockade, benchmark new inhibitors, and evaluate combination therapies without isoform‑driven toxicity.

Molecular Formula C24H16F4N6O2
Molecular Weight 496.4 g/mol
CAS No. 1799753-84-6
Cat. No. B605960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBay-876
CAS1799753-84-6
SynonymsBAY-876;  BAY 876;  BAY876.
Molecular FormulaC24H16F4N6O2
Molecular Weight496.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC2=CC=C(C=C2)C#N)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N
InChIInChI=1S/C24H16F4N6O2/c1-12-20(21(24(26,27)28)33-34(12)11-14-4-2-13(10-29)3-5-14)32-23(36)17-9-19(22(30)35)31-18-8-15(25)6-7-16(17)18/h2-9H,11H2,1H3,(H2,30,35)(H,32,36)
InChIKeyBKLJDIJJOOQUFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BAY-876 (CAS 1799753-84-6): A Highly Selective GLUT1 Inhibitor for Cancer Metabolism Research


BAY-876 is a highly selective, orally bioavailable small-molecule inhibitor of glucose transporter 1 (GLUT1), with an IC50 of 2 nM in cell-free assays [1]. It was developed as the first GLUT1-selective inhibitor, demonstrating over 100-fold selectivity against GLUT2, GLUT3, and GLUT4 [1]. This compound is widely utilized in preclinical cancer metabolism studies to investigate GLUT1-dependent glycolytic phenotypes and validate GLUT1 as a therapeutic target.

Why BAY-876 Cannot Be Substituted by Other GLUT1 Inhibitors


Substituting BAY-876 with alternative GLUT1 inhibitors such as WZB117 or STF-31 is not scientifically valid due to substantial differences in potency, selectivity, and pharmacokinetics. While all three compounds target GLUT1, BAY-876 exhibits sub-nanomolar potency (IC50 = 2 nM) and exceptional isoform selectivity (>100-fold over GLUT2/3/4), whereas WZB117 and STF-31 demonstrate significantly lower potency (IC50 ~10 μM and ~1 μM, respectively) and poor selectivity profiles [1]. Furthermore, BAY-876 is orally bioavailable with well-characterized in vivo pharmacokinetics, enabling robust preclinical studies, unlike other GLUT1 inhibitors with limited bioavailability data [1].

Quantitative Differentiation of BAY-876 Against Comparator GLUT1 Inhibitors


BAY-876 Exhibits >5000-Fold Higher Potency for GLUT1 Compared to WZB117

BAY-876 demonstrates an IC50 of 0.002 μM (2 nM) for GLUT1 in cell-free assays, whereas the comparator WZB117 has an IC50 of approximately 10 μM in cancer cell proliferation assays, representing a >5,000-fold difference in potency [1].

GLUT1 inhibition cancer metabolism glycolysis

BAY-876 Achieves Unmatched Isoform Selectivity Against GLUT2, GLUT3, and GLUT4

BAY-876 exhibits exceptional isoform selectivity, with IC50 values of 10.8 μM, 1.67 μM, and 0.29 μM for GLUT2, GLUT3, and GLUT4, respectively, compared to its GLUT1 IC50 of 2 nM. This corresponds to selectivity ratios of 5,400-fold, 835-fold, and 145-fold [1]. In contrast, WZB117 and STF-31 show low selectivity, often inhibiting other GLUT isoforms at similar concentrations [2].

GLUT1 selectivity isoform specificity off-target effects

BAY-876 Demonstrates High Oral Bioavailability and Favorable Pharmacokinetics in Preclinical Models

BAY-876 exhibits high oral bioavailability in rats (F = 85%) and dogs (F = 79%), with a half-life of 2.5 hours in rats and 22 hours in dogs [1]. In contrast, comparable pharmacokinetic data for WZB117 and STF-31 are either unavailable or indicate poor oral bioavailability, limiting their utility in chronic in vivo studies [2].

oral bioavailability pharmacokinetics in vivo efficacy

BAY-876 Acts as a Noncompetitive GLUT1 Inhibitor, Distinct from Other GLUT1 Antagonists

Kinetic analysis reveals that BAY-876 is a noncompetitive inhibitor of GLUT1, binding to a site distinct from the glucose permeation pathway [1]. In contrast, other GLUT1 inhibitors such as WZB117 and STF-31 are proposed to act via competitive or irreversible mechanisms, which may alter their efficacy under varying glucose concentrations .

GLUT1 inhibition mechanism noncompetitive inhibition kinetic analysis

BAY-876 Validates GLUT1 Dependency in Diverse Cancer Models In Vivo

BAY-876 significantly inhibits tumor growth in multiple xenograft models, including ovarian cancer (SKOV-3), triple-negative breast cancer, and colorectal cancer, with dose-dependent effects observed at 1.5–4.5 mg/kg/day [1]. In contrast, WZB117 requires intraperitoneal administration and achieves only partial tumor growth inhibition in limited models [2].

in vivo tumor growth inhibition xenograft models GLUT1 dependency

High-Impact Research Applications for BAY-876 in Cancer Metabolism and Beyond


Investigating GLUT1-Dependent Glycolysis in Ovarian Cancer

Researchers studying ovarian cancer metabolism should utilize BAY-876 to selectively inhibit GLUT1 and assess its impact on glycolysis, ATP production, and tumor growth. BAY-876 has been shown to dramatically reduce tumorigenicity in both cell line-derived xenografts and patient-derived xenografts (PDXs) of ovarian cancer, validating GLUT1 as a critical metabolic driver [1].

Evaluating GLUT1 Inhibition in Triple-Negative Breast Cancer (TNBC)

BAY-876 is a key tool for TNBC research, particularly for stratifying RB1-positive tumors. Studies demonstrate that GLUT1 inhibition with BAY-876 selectively impairs the growth of TNBC cells with high glycolytic and low oxidative phosphorylation rates, providing a strong rationale for clinical evaluation of GLUT1 inhibition in RB1-positive TNBC patients [2].

Probing GLUT1 as a Metabolic Vulnerability in Head and Neck Squamous Cell Carcinoma (HNSCC)

In HNSCC research, BAY-876 effectively decreases glucose uptake, viability, and metabolism while inducing apoptosis. Its combination with bitter taste receptor agonists enhances anticancer effects, suggesting a potential novel therapeutic strategy for HNSCC [3].

Validating GLUT1 as a Target in Autoimmune and Inflammatory Diseases

Beyond oncology, BAY-876 serves as a valuable probe for investigating GLUT1's role in immune cell function. It has been shown to reduce CD4+ T cell proliferation and IFN-γ secretion, suggesting potential utility in auto-inflammatory disease research [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bay-876

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.